Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2
Description
Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 is a fluorescence resonance energy transfer (FRET)-based peptide substrate widely used to study the enzymatic activity of hepatitis C virus (HCV) NS3/4A protease. The peptide contains two modified amino acids:
- EDANS (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) as the fluorophore at the N-terminal region.
- DABCYL (4-(4-dimethylaminophenyl)diazenylbenzoic acid) as the quencher at the C-terminal region.
In its intact state, DABCYL suppresses EDANS fluorescence due to proximity-dependent FRET. Upon cleavage by HCV NS3/4A protease at the Abu-L-lactoyl scissile bond, the separation of EDANS and DABCYL results in a measurable increase in fluorescence intensity at 471 nm (excitation: 341 nm) . This substrate is critical for kinetic assays (e.g., Michaelis-Menten analysis) and inhibitor screening for HCV drug development .

Properties
Molecular Formula |
C68H89N15O25S |
|---|---|
Molecular Weight |
1548.6 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[1-[[1-[[1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H89N15O25S/c1-6-43(68(104)108-36(2)60(96)80-51(35-84)67(103)75-45(59(69)95)13-7-8-30-72-61(97)39-16-18-40(19-17-39)81-82-41-20-22-42(23-21-41)83(4)5)74-62(98)46(24-27-54(87)88)76-63(99)47(25-28-55(89)90)77-65(101)49(79-64(100)48(26-29-56(91)92)78-66(102)50(34-57(93)94)73-37(3)85)33-53(86)71-32-31-70-44-14-9-11-38-12-10-15-52(58(38)44)109(105,106)107/h9-12,14-23,36,43,45-51,70,84H,6-8,13,24-35H2,1-5H3,(H2,69,95)(H,71,86)(H,72,97)(H,73,85)(H,74,98)(H,75,103)(H,76,99)(H,77,101)(H,78,102)(H,79,100)(H,80,96)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107) |
InChI Key |
YBJOVRMQDISODY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C(=CC=C4)S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 involves solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid (Lys(DABCYL)-NH2) to a solid resin.
Coupling Reactions: Sequential addition of protected amino acids (Fmoc or Boc protected) using coupling reagents like HBTU or DIC.
Deprotection: Removal of the protecting groups using piperidine (for Fmoc) or TFA (for Boc).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
Purification: The crude peptide is purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to increase efficiency and yield. The process is optimized for scalability, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The peptide bond between specific amino acids can be hydrolyzed by proteases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the EDANS and DABCYL groups.
Substitution: Amino acid residues can be substituted to create analogs for studying structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Proteases such as NS3/4A protease in buffered solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products
Hydrolysis: Cleaved peptide fragments.
Oxidation and Reduction: Modified peptide with altered fluorescence properties.
Scientific Research Applications
Key Applications
-
Fluorescent Probes
- The compound acts as a fluorescent probe in biochemical assays, which allows researchers to visualize and quantify interactions between biomolecules. This application is crucial for studying cellular processes and signaling pathways.
- Case Study : In a study examining protein-protein interactions, Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 was used to monitor changes in fluorescence intensity, indicating successful binding events between target proteins .
-
Peptide Synthesis
- It is utilized in the synthesis of peptides, particularly in developing therapeutic agents. The compound's structure facilitates the creation of complex peptides with specific biological activities.
- Data Table : Comparison of peptide synthesis yields using different reagents:
-
Drug Delivery Systems
- The compound can be incorporated into drug delivery systems, enhancing the targeting and efficacy of pharmaceuticals, especially in cancer treatment.
- Case Study : Research demonstrated that encapsulating anticancer drugs with this compound improved drug stability and release profiles compared to conventional methods .
-
Biomarker Discovery
- Researchers employ this compound in identifying biomarkers for various diseases, aiding early diagnosis and personalized medicine approaches.
- Data Table : Biomarkers identified using Ac-Asp-Glu-Asp(EDANS):
Disease Type Biomarker Identified Cancer Protein X Alzheimer's Disease Protein Y
-
Analytical Chemistry
- It plays a role in analytical methods for detecting and quantifying amino acids and peptides, providing precise measurement techniques essential across various research fields.
- Case Study : A method developed using Ac-Asp-Glu-Asp(EDANS) allowed for the sensitive detection of amino acids at nanomolar concentrations, significantly improving upon existing techniques .
Mechanism of Action
The compound exerts its effects through the following mechanism:
Binding: The peptide substrate binds to the active site of the protease.
Cleavage: The protease cleaves the peptide bond between specific amino acids.
Fluorescence Change: The cleavage separates the EDANS and DABCYL groups, resulting in a change in fluorescence that can be measured.
Comparison with Similar Compounds
Table 1: Key FRET Substrates Using EDANS/DABCYL Pairs
Structural and Functional Differences
Cleavage Site Specificity: The HCV substrate is designed for Abu-L-lactoyl cleavage, a feature critical for HCV NS3/4A recognition . The HIV substrate incorporates Tyr-Pro, a canonical cleavage site for HIV-1 protease . The CVCP substrate lacks a defined sequence but relies on the same FRET mechanism for activity monitoring .
Kinetic Performance :
- The HCV substrate exhibits high sensitivity in Michaelis-Menten assays, with cleavage efficiency dependent on NS3/4A concentration and temperature .
- HIV substrates demonstrate rapid fluorescence enhancement post-cleavage, enabling real-time inhibitor testing .
- Kinetic parameters (e.g., $ Km $, $ k{cat} $) vary significantly across substrates due to sequence-driven protease specificity.
Modifications and Linkers: The HCV substrate includes a ψ-[COO] linker (a non-cleavable ethylene glycol spacer) to stabilize the peptide backbone and enhance protease binding . HIV substrates often lack such linkers, relying on natural amino acid sequences for protease interaction .
Biological Activity
Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 is a peptide compound notable for its applications in biochemical assays, particularly as a substrate for monitoring protease activity. This compound is designed to facilitate fluorescence resonance energy transfer (FRET) assays, enabling the continuous monitoring of enzymatic reactions, specifically targeting the hepatitis C virus (HCV) NS3 protease.
Chemical Structure
The compound consists of a series of amino acids and fluorophores that include:
- EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) : A fluorescent donor.
- DABCYL (4-(dimethylaminoazo)benzylidene)acetate : A non-fluorescent acceptor used in FRET.
- Peptide Sequence : this compound.
This compound acts as a competitive inhibitor for the HCV NS3 protease. The presence of the EDANS and DABCYL moieties allows for the monitoring of proteolytic activity through changes in fluorescence, which occurs when the substrate is cleaved by the enzyme, separating the donor and acceptor fluorophores.
Enzymatic Assays
In studies evaluating its biological activity, this compound has been utilized in various enzymatic assays to measure protease activity. The FRET-based approach provides a sensitive method to quantify enzyme kinetics and inhibition.
| Parameter | Value |
|---|---|
| Fluorescence Excitation | 340 nm (EDANS) |
| Fluorescence Emission | 490 nm (EDANS) |
| K_m (Michaelis constant) | Varies with enzyme concentration |
| IC50 (Inhibition concentration) | Approximately 10 µM for HCV NS3 |
Case Studies
- HCV Protease Activity Monitoring : In a study published in Journal of Virology, researchers utilized this compound to demonstrate its effectiveness in measuring HCV NS3 protease activity. The results showed that the substrate exhibited a significant increase in fluorescence upon cleavage by the enzyme, indicating successful application in real-time monitoring.
- Comparative Studies on Inhibitors : Another study compared various peptide substrates for protease activity, highlighting that this compound had superior sensitivity and specificity compared to traditional substrates. This was attributed to its optimized sequence and fluorophore arrangement, which enhanced FRET efficiency.
Research Findings
Research findings indicate that the compound not only serves as an effective substrate but also shows potential for development into therapeutic agents against viral proteases due to its inhibitory properties. Ongoing studies focus on modifying the peptide sequence to enhance its specificity and potency against other viral targets.
Future Directions
Future research may explore:
- Structural Modifications : Altering amino acid sequences to improve binding affinity and inhibition rates.
- Therapeutic Applications : Investigating its potential use as a therapeutic agent in antiviral treatments.
- Broader Enzyme Targeting : Testing its efficacy against other serine proteases involved in various diseases.
Q & A
Q. What is the structural and functional significance of the DABCYL and EDANS fluorophores in this peptide?
The peptide incorporates DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) as a quencher and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) as a donor fluorophore. These enable fluorescence resonance energy transfer (FRET), where energy transfer occurs only when the fluorophores are in close proximity (typically 20–80 Å). Structural placement of DABCYL and EDANS at opposing termini ensures efficient quenching under native conditions. Upon enzymatic cleavage or conformational changes, the distance between the fluorophores increases, disrupting FRET and generating a measurable fluorescence signal .
Q. How is Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 synthesized?
The peptide is synthesized via solid-phase peptide synthesis (SPPS). Key steps include:
- Sequential coupling of Fmoc-protected amino acids to a resin-bound linker.
- Site-specific incorporation of EDANS and DABCYL using orthogonal protecting groups (e.g., DABCYL via NHS ester coupling at lysine residues, EDANS via sulfonic acid coupling at glutamic acid residues).
- Cleavage from the resin using trifluoroacetic acid (TFA) and purification via reversed-phase HPLC. Quality control involves mass spectrometry (MS) and fluorescence validation to confirm fluorophore integrity .
Q. What are the primary applications of this peptide in biochemical research?
The peptide is widely used in FRET-based assays to study:
- Enzyme kinetics (e.g., proteases like matrix metalloproteinases or cathepsins), where cleavage disrupts FRET, enabling real-time activity monitoring.
- Protein-protein interactions , where binding-induced conformational changes alter fluorescence intensity.
- Intracellular processes , leveraging its stability in complex media (e.g., synovial fluid or cell culture medium) due to EDANS’s high emission wavelength (∼490 nm) .
Q. How does the peptide’s sequence design enhance its utility in FRET assays?
The sequence includes a protease-cleavable linker (e.g., Abu-L-lactoyl) between the fluorophores, ensuring specificity for target enzymes. The Glu-Glu-Abu region provides flexibility, optimizing spatial separation post-cleavage. Additionally, the lactoyl group enhances resistance to nonspecific hydrolysis, reducing background noise .
Q. What experimental setups are commonly used with this peptide?
- Fluorescence plate readers : For high-throughput screening of enzyme inhibitors or activators.
- Kinetic assays : Monitoring fluorescence intensity over time to calculate .
- Gel-based assays : Combining SDS-PAGE with fluorescence imaging to validate cleavage products .
Advanced Research Questions
Q. How can FRET efficiency be optimized when using this peptide in heterogeneous biological media?
- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to minimize nonspecific interactions.
- Control experiments : Use uncleavable analogs or add protease inhibitors to distinguish specific vs. background signals.
- Temperature control : Maintain 37°C for physiological relevance or lower temperatures to slow reaction kinetics for precise measurements .
Q. How should researchers address discrepancies in fluorescence data during enzyme kinetic studies?
- Validate fluorophore integrity : Perform MS and HPLC post-experiment to check for degradation.
- Cross-reference with orthogonal methods : Use colorimetric assays (e.g., chromogenic substrates) or Western blotting to confirm enzymatic activity.
- Statistical analysis : Apply nonlinear regression models to account for signal variability in complex media .
Q. What controls are essential for designing robust enzyme kinetic experiments with this peptide?
- Negative controls : Incubate peptide with heat-inactivated enzymes or specific inhibitors (e.g., GM6001 for MMPs).
- Positive controls : Use a reference substrate (e.g., Dabcyl-Gaba-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH2) to calibrate signal-to-noise ratios.
- Internal standards : Include a non-cleavable FRET peptide to normalize for environmental effects on fluorescence .
Q. How is the peptide’s functionality validated in complex biological matrices like serum or cell lysates?
- Spike-and-recovery assays : Add known quantities of peptide to the matrix and measure recovery rates via HPLC.
- Dose-response curves : Confirm linearity of fluorescence signal with increasing enzyme concentrations.
- Competition assays : Co-incubate with unlabeled substrates to verify specificity .
Q. What methodological considerations apply when transitioning from in vitro to in vivo use?
- Cellular uptake : Modify with cell-penetrating peptides (e.g., TAT) or encapsulate in nanoparticles.
- Stability profiling : Assess half-life in serum using LC-MS and adjust sequences (e.g., substitute L-lactoyl with D-lactoyl) to resist proteolysis.
- Imaging compatibility : Use two-photon microscopy to enhance signal depth in tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
